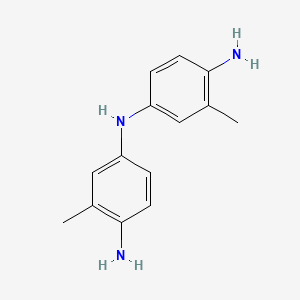![molecular formula C22H17N3O6 B6001107 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6001107.png)
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CNF-NPAA and has a complex molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in tumor growth and inflammation. Specifically, CNF-NPAA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, including the dosage and route of administration. Some of the most commonly reported effects of this compound include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying various cancer cell lines. Additionally, CNF-NPAA has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its complex molecular structure, which makes it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide. One of the most promising directions is the development of novel drug formulations that utilize this compound as the active ingredient. Additionally, further studies are needed to understand the mechanism of action of CNF-NPAA and to identify potential targets for drug development. Finally, more research is needed to explore the potential applications of this compound in fields such as biochemistry and pharmacology.
Synthesemethoden
The synthesis of 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-furylcarboxaldehyde, 4-methoxyaniline, and 2-methoxy-4-nitrobenzaldehyde with cyanoacetamide in the presence of a catalyst. The resulting product is purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, CNF-NPAA has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-29-17-6-3-15(4-7-17)24-22(26)14(13-23)11-18-8-10-20(31-18)19-9-5-16(25(27)28)12-21(19)30-2/h3-12H,1-2H3,(H,24,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLGBLZUMJVTDL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(3,4-dimethyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B6001033.png)

![ethyl [2-(4-ethyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6001054.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6001068.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6001075.png)
![4-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6001080.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6001087.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6001095.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6001121.png)
![5-bromo-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6001125.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6001131.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6001138.png)
![1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine](/img/structure/B6001141.png)
